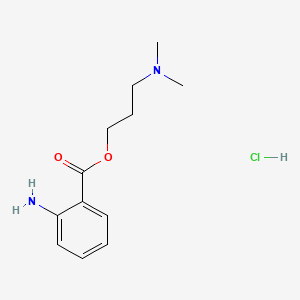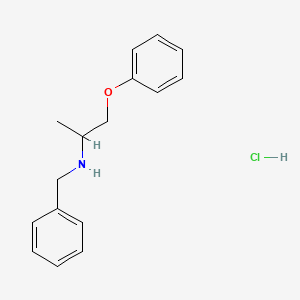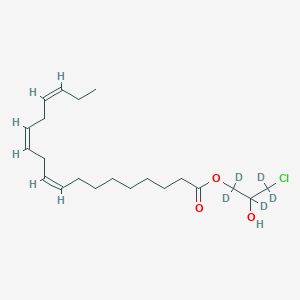
rac 1-Linolenoyl-3-chloropropanediol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac 1-Linolenoyl-3-chloropropanediol-d5 is a synthetic compound used primarily in biochemical and proteomics research. It is an ester of (Z,Z,Z)-9,12,15-octadecatrienoic acid (linolenic acid) and 3-chloro-1,2-propanediol-d5. The compound is labeled with deuterium (d5), which makes it useful in various analytical techniques, including mass spectrometry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac 1-Linolenoyl-3-chloropropanediol-d5 typically involves the esterification of linolenic acid with 3-chloro-1,2-propanediol-d5. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified using techniques like column chromatography to obtain the desired ester.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
rac 1-Linolenoyl-3-chloropropanediol-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be employed for substitution reactions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Compounds with substituted nucleophiles replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
rac 1-Linolenoyl-3-chloropropanediol-d5 is used in various scientific research applications, including:
Chemistry: As a labeled compound, it is used in mass spectrometry for the identification and quantification of lipids.
Biology: It is used in studies involving lipid metabolism and signaling pathways.
Medicine: The compound is used in research related to the development of lipid-based drug delivery systems.
Industry: It is employed in the development of analytical standards and reference materials for quality control in the food and pharmaceutical industries.
Wirkmechanismus
The mechanism of action of rac 1-Linolenoyl-3-chloropropanediol-d5 involves its interaction with lipid metabolic pathways. The compound can be incorporated into cellular membranes, affecting membrane fluidity and signaling processes. It may also serve as a substrate for enzymes involved in lipid metabolism, leading to the formation of bioactive lipid mediators.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
rac 1-Linoleoyl-3-chloropropanediol: An ester of linoleic acid and 3-chloro-1,2-propanediol.
rac 1-Palmitoyl-3-chloropropanediol-d5: An ester of palmitic acid and 3-chloro-1,2-propanediol-d5.
Uniqueness
rac 1-Linolenoyl-3-chloropropanediol-d5 is unique due to its deuterium labeling, which enhances its utility in mass spectrometry and other analytical techniques. The presence of linolenic acid also imparts specific biological activities related to omega-3 fatty acids, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C21H35ClO3 |
|---|---|
Molekulargewicht |
376.0 g/mol |
IUPAC-Name |
(3-chloro-1,1,2,3,3-pentadeuterio-2-hydroxypropyl) (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C21H35ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h3-4,6-7,9-10,20,23H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9-/i18D2,19D2,20D |
InChI-Schlüssel |
WMDJVMPIYSIHEJ-IMUSMWQLSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)O)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
Kanonische SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


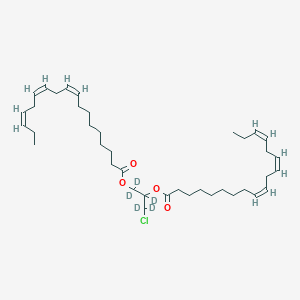
![methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]oxane-2-carboxylate](/img/structure/B13859601.png)
![(alphaR)-alpha-Methyl-N-[3-[4-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine Hydrochloride Salt](/img/structure/B13859616.png)
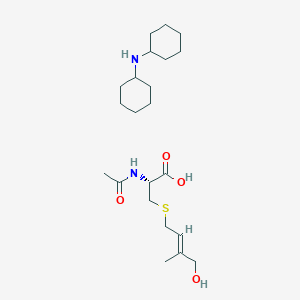
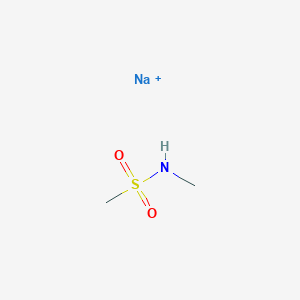

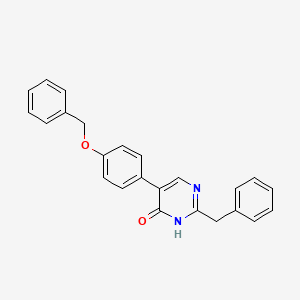
![N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-urea](/img/structure/B13859647.png)
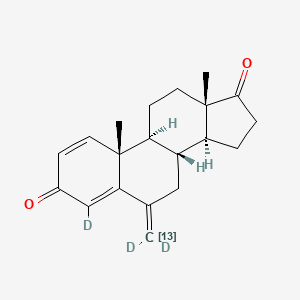
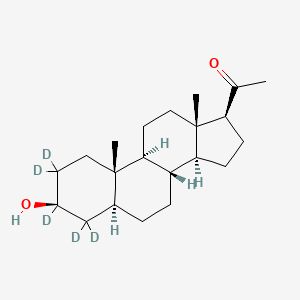
![[(8S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13859651.png)
![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[cyano-(1-hydroxycyclohexyl)methyl]phenoxy]oxane-2-carboxylate](/img/structure/B13859666.png)
